molecular formula C11H11BrO3 B12843459 Methyl 4-(bromoacetyl)-2-methylbenzoate

Methyl 4-(bromoacetyl)-2-methylbenzoate

Cat. No.: B12843459
M. Wt: 271.11 g/mol
InChI Key: RTLMKELZSGRQBE-UHFFFAOYSA-N
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Description

Methyl 4-(bromoacetyl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromoacetyl group attached to a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromoacetyl)-2-methylbenzoate typically involves the bromination of 4-acetyl-2-methylbenzoic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoacetyl group. The resulting bromoacetyl derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromoacetyl)-2-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

Scientific Research Applications

Methyl 4-(bromoacetyl)-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(bromoacetyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ester moiety can undergo hydrolysis, releasing the active bromoacetyl intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chloroacetyl)-2-methylbenzoate
  • Methyl 4-(fluoroacetyl)-2-methylbenzoate
  • Methyl 4-(iodoacetyl)-2-methylbenzoate

Uniqueness

Methyl 4-(bromoacetyl)-2-methylbenzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 4-(bromoacetyl)-2-methylbenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst, followed by halogenation reactions to introduce the bromoacetyl group. The general synthetic route can be summarized as follows:

  • Esterification : Dissolve 4-bromo-2-methylbenzoic acid in methanol and add concentrated sulfuric acid as a catalyst. Heat the mixture to reflux for several hours.
  • Halogenation : The resulting methyl ester is then treated with halogenating agents to introduce the bromoacetyl group.

This method is noted for its efficiency and scalability, making it suitable for further applications in pharmaceutical development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential utility in developing new antimicrobial therapies, particularly in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a carrageenan-induced paw edema model, this compound demonstrated significant inhibition of edema formation, suggesting its potential as an anti-inflammatory agent. The effectiveness was compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), showing comparable or superior activity in certain assays.

Compound Inhibition (%)
This compound53
Diclofenac45
Celecoxib50

The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Case Study 2: Anti-inflammatory Mechanism

A recent study explored the molecular mechanisms underlying the anti-inflammatory effects of this compound. Using in vitro assays, researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory pathways at a cellular level .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 4-(2-bromoacetyl)-2-methylbenzoate

InChI

InChI=1S/C11H11BrO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

RTLMKELZSGRQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)C(=O)OC

Origin of Product

United States

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